Morpholine, 4-((1-phenylcyclohexyl)methyl)-
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Overview
Description
Morpholine, 4-((1-phenylcyclohexyl)methyl)- is a chemical compound with the molecular formula C16H23NO. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is known for its unique structure, which includes a phenylcyclohexyl group attached to the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-((1-phenylcyclohexyl)methyl)- typically involves the reaction of 1-phenylcyclohexylamine with morpholine under specific conditions. One common method includes the use of coupling agents and catalysts to facilitate the reaction. The process generally involves the following steps:
Coupling Reaction: The 1-phenylcyclohexylamine is reacted with a suitable coupling agent to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of morpholine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
In an industrial setting, the production of morpholine, 4-((1-phenylcyclohexyl)methyl)- may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((1-phenylcyclohexyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Morpholine, 4-((1-phenylcyclohexyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of morpholine, 4-((1-phenylcyclohexyl)methyl)- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): A dissociative anesthetic with a similar phenylcyclohexyl structure.
Ketamine: Another dissociative anesthetic with structural similarities.
Methoxetamine: A derivative of ketamine with similar pharmacological properties.
Uniqueness
Morpholine, 4-((1-phenylcyclohexyl)methyl)- is unique due to its combination of the morpholine ring and the phenylcyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
101831-38-3 |
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Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-[(1-phenylcyclohexyl)methyl]morpholine |
InChI |
InChI=1S/C17H25NO/c1-3-7-16(8-4-1)17(9-5-2-6-10-17)15-18-11-13-19-14-12-18/h1,3-4,7-8H,2,5-6,9-15H2 |
InChI Key |
VXGCBRQAAYLTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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